2-Chloro-5-(trifluoromethyl)-DL-phenylalanine 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine
Brand Name: Vulcanchem
CAS No.: 64134-20-9
VCID: VC6976863
InChI: InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
SMILES: C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine

CAS No.: 64134-20-9

Cat. No.: VC6976863

Molecular Formula: C10H9ClF3NO2

Molecular Weight: 267.63

* For research use only. Not for human or veterinary use.

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine - 64134-20-9

Specification

CAS No. 64134-20-9
Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63
IUPAC Name (2S)-2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1
Standard InChI Key JTZHJIFNKMMHIZ-QMMMGPOBSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenylalanine backbone modified at the 2- and 5-positions of the aromatic ring with chlorine and trifluoromethyl (-CF3_3) groups, respectively. The DL designation indicates the racemic mixture of D- and L-enantiomers. Key identifiers include:

PropertyValue
IUPAC Name2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid
SMILESNC(Cc1cc(ccc1Cl)C(F)(F)F)C(=O)O
InChIKeyJTZHJIFNKMMHIZ-UHFFFAOYSA-N
PubChem CID17750760
MDL NumberMFCD06660185

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties .

Spectral and Stereochemical Data

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthesis protocols for 2-chloro-5-(trifluoromethyl)-DL-phenylalanine are proprietary, its production likely involves:

  • Friedel-Crafts Acylation: Introducing the trifluoromethyl group via electrophilic substitution using trifluoromethylating agents like CF3_3X (X = Cl, Br).

  • Chlorination: Direct chlorination at the 2-position using Cl2_2 or SO2_2Cl2_2 under controlled conditions.

  • Racemic Resolution: Separation of D- and L-enantiomers through chiral auxiliaries or enzymatic methods.

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical scales ranging from 1g to 10g batches .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 2- and 5-positions requires directing groups or protective strategies.

  • Fluorine Handling: Trifluoromethylation demands anhydrous conditions and specialized equipment due to the reactivity of fluorinating agents.

Applications in Medicinal Chemistry

Drug Design and Optimization

The trifluoromethyl group’s electron-withdrawing nature and lipophilicity make this compound a candidate for:

  • Enzyme Inhibitors: Potentiating interactions with hydrophobic enzyme pockets.

  • Proteolysis-Targeting Chimeras (PROTACs): Enhancing cellular permeability and target engagement.

Comparative Analysis with Analogues

CompoundModificationLipophilicity (LogP)Metabolic Stability
2-Chloro-5-CF3_3-DL-Phe-Cl, -CF3_32.8 (estimated)High
3-CF3_3-Phenylalanine-CF3_3 at 3-position2.5Moderate
4-NO2_2-Phenylalanine-NO2_2 at 4-position1.9Low

This compound’s dual substitution offers balanced hydrophobicity and stability, outperforming monosubstituted analogs .

SupplierCatalog NumberPurityPackaging
Apollo ScientificPC302128>95%1g, 5g, 10g
Matrix ScientificM-64134>98%100mg–5g
Innex ScientificNX56509>97%1g, 5g

Pricing ranges from $200–$500 per gram, depending on purity and scale .

Future Directions and Research Gaps

Unexplored Biological Activities

  • Antimicrobial Potential: Fluorinated aromatics often exhibit activity against Gram-positive bacteria.

  • Kinase Inhibition: Screening against kinase libraries could reveal novel therapeutic targets.

Synthetic Improvements

  • Enantioselective Synthesis: Developing asymmetric routes to access pure D- or L-forms.

  • Green Chemistry Approaches: Reducing fluorinating agent waste via catalytic methods.

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